Mecarbam
Overview
Description
Scientific Research Applications
Mecarbam has several scientific research applications across various fields:
Safety and Hazards
Mechanism of Action
Target of Action
Mecarbam, also known as AFOS or criotox, is an organic thiophosphate It is known to belong to the class of organophosphate insecticides and acaricides , which typically act on the nervous system of pests.
Mode of Action
It is known to have contact and stomach action with slight systemic properties . This suggests that this compound may interact with its targets in pests upon contact or ingestion, leading to disruptions in their normal physiological functions.
Biochemical Pathways
As an organophosphate, it is likely to interfere with the normal functioning of the nervous system in pests, potentially by inhibiting acetylcholinesterase . This enzyme is crucial for nerve signal transmission, and its inhibition can lead to a buildup of acetylcholine, causing continuous nerve impulses and eventual exhaustion of the pest.
Pharmacokinetics
It is known that this compound is moderately mobile in the environment , suggesting it may be readily absorbed and distributed in the organisms it targets
Result of Action
Given its classification as an organophosphate insecticide and acaricide , it is likely to cause disruptions in the nervous system of pests, leading to their paralysis and eventual death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its mobility in the environment can be affected by factors such as soil composition and rainfall . .
Biochemical Analysis
Biochemical Properties
Mecarbam plays a significant role in biochemical reactions. It acts as an acetylcholinesterase inhibitor , which means it interferes with the action of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine into choline and acetic acid .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it can elicit parasympathomimetic signs of poisoning following high doses .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . Its mechanism of action involves contact and stomach action with slight systemic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound does not bioaccumulate in the body on repeated administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with acute toxicity in mammals .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels . Detailed studies on the metabolic pathways of this compound are still limited .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is rapidly absorbed following oral ingestion, with rapid distribution and elimination from the body .
Subcellular Localization
It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation . Specific information about this compound’s subcellular localization is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mecarbam is synthesized through a multi-step process involving the reaction of ethyl (mercaptoacetyl)methylcarbamate with O,O-diethyl phosphorodithioic acid. The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to achieve a high purity level, typically greater than 85%, with small amounts of impurities such as triethyldithiophosphate and S-(ethoxycarbonyl) diethyl dithiophosphate .
Chemical Reactions Analysis
Types of Reactions: Mecarbam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. It is stable at normal temperatures but hydrolyzes at pH below 3 to yield (C2H5O)2PSSCH2COOH, carbon dioxide, ethanol, and methylamine .
Common Reagents and Conditions:
Hydrolysis: Occurs under acidic conditions (pH < 3).
Oxidation: Can be oxidized using common oxidizing agents.
Substitution: Involves the replacement of functional groups under specific conditions.
Major Products: The major products formed from these reactions include (C2H5O)2PSSCH2COOH, carbon dioxide, ethanol, and methylamine .
Comparison with Similar Compounds
Methocarbamol: A centrally acting muscle relaxant used to treat musculoskeletal pain.
Meropenem: An antibiotic used to treat bacterial infections.
Comparison: Mecarbam is unique in its application as an insecticide and acaricide, whereas Methocarbamol and Meropenem are used in medical treatments for muscle relaxation and bacterial infections, respectively. This compound’s primary mode of action is through acetylcholinesterase inhibition, which is distinct from the mechanisms of Methocarbamol and Meropenem .
This compound stands out due to its specific use in pest control and its chemical structure, which includes a phosphorodithioate group, making it effective against a wide range of insect pests .
Properties
IUPAC Name |
ethyl N-(2-diethoxyphosphinothioylsulfanylacetyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO5PS2/c1-5-14-10(13)11(4)9(12)8-19-17(18,15-6-2)16-7-3/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMSAOQDHLCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C(=O)CSP(=S)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO5PS2 | |
Record name | MECARBAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042117 | |
Record name | Mecarbam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light brown to pale yellow liquid; [HSDB] Light yellow oily liquid; [MSDSonline], Solid, OILY COLOURLESS LIQUID. | |
Record name | Mecarbam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5926 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Mecarbam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MECARBAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
144 °C @ 0.02 mm Hg, at 0.003kPa: 144 °C | |
Record name | MECARBAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MECARBAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
AT ROOM TEMP LESS THAN 1 G/L WATER; LESS THAN 50 G/KG IN ALIPHATIC HYDROCARBONS; MISCIBLE WITH ALCOHOLS, AROMATIC AND CHLORINATED HYDROCARBONS, KETONES, ESTERS AT ROOM TEMPERATURE, 1 mg/mL at 21 °C, Solubility in water, g/100ml at 21 °C: 0.1 | |
Record name | MECARBAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mecarbam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MECARBAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.222 @ 20 °C/20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |
Record name | MECARBAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MECARBAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 11.4 | |
Record name | MECARBAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Negligible at room temp, Vapor pressure at 20 °C: negligible | |
Record name | MECARBAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MECARBAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Parathion & its relatives are known to inhibit the enzyme cholinesterase in all parts of the body by phosphorylating the active site. /Parathion & other cholinesterase inhibitor pesticides/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionc stimulation or blockade ... /Cholinesterase inhibitor pesticides/ | |
Record name | MECARBAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS OILY LIQ WHEN PURE, Light brown to pale yellow oil (tech., pale yellow to brown oil) | |
CAS No. |
2595-54-2 | |
Record name | Mecarbam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2595-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mecarbam [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002595542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mecarbam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mecarbam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MECARBAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6N6869C7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | MECARBAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mecarbam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MECARBAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
< 25 °C, 9 °C | |
Record name | Mecarbam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MECARBAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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